molecular formula C12H10F3N B13475048 7-Ethyl-3-(trifluoromethyl)quinoline

7-Ethyl-3-(trifluoromethyl)quinoline

Cat. No.: B13475048
M. Wt: 225.21 g/mol
InChI Key: NPXRSSVNALPASA-UHFFFAOYSA-N
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Description

7-Ethyl-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-propyl-3-iodoquinoline with ClCF2CO2Me, CuI, and KF in DMF under reflux conditions . Another approach involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .

Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale cyclization and cycloaddition reactions, nucleophilic substitution of halogen atoms, and direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Ethyl-3-(trifluoromethyl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Comparison: 7-Ethyl-3-(trifluoromethyl)quinoline is unique due to the presence of both an ethyl and a trifluoromethyl group, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

IUPAC Name

7-ethyl-3-(trifluoromethyl)quinoline

InChI

InChI=1S/C12H10F3N/c1-2-8-3-4-9-6-10(12(13,14)15)7-16-11(9)5-8/h3-7H,2H2,1H3

InChI Key

NPXRSSVNALPASA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC=C(C=C2C=C1)C(F)(F)F

Origin of Product

United States

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